molecular formula C13H11N5O3S3 B2711609 N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1203021-42-4

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2711609
CAS No.: 1203021-42-4
M. Wt: 381.44
InChI Key: KVACQCRAUJUAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-Nitrothiophen-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic heterocyclic compound designed for advanced chemical biology and drug discovery research. This molecule integrates multiple pharmacophores known for their biological activity, including a nitrothiophene moiety and a 1,2,3-thiadiazole carboxamide core. Similar structural frameworks are frequently investigated for their potential antiparasitic and antimicrobial properties. For instance, compounds featuring a nitrothiophene unit fused with a 1,3,4-thiadiazole ring have demonstrated significant antileishmanial activity in vitro, showing greater potency than standard treatments like Glucantime . The inclusion of the nitroheterocycle is a key strategic element, as this class of compounds is known to be activated by microbial nitroreductase enzymes, leading to the formation of reactive intermediates that can damage DNA and proteins within pathogenic cells . Furthermore, 1,3,4-thiadiazole derivatives are extensively studied in oncology research for their cytotoxic properties and ability to inhibit cancer cell proliferation through various mechanisms, including disruption of DNA replication and enzyme inhibition . The specific structure of this compound, particularly the propyl-substituted 1,2,3-thiadiazole-5-carboxamide linker, suggests potential for unique target binding and pharmacokinetic profiles. This reagent is provided for research use only and is intended for cell-based assays, target identification studies, and as a building block in medicinal chemistry programs. Researchers are encouraged to explore its full mechanism of action and therapeutic potential.

Properties

IUPAC Name

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3S3/c1-2-3-8-11(24-17-16-8)12(19)15-13-14-9(6-23-13)10-4-7(5-22-10)18(20)21/h4-6H,2-3H2,1H3,(H,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVACQCRAUJUAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound characterized by its unique combination of heterocyclic structures, including thiadiazole and thiazole rings. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and insecticidal applications. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a nitrothiophenyl group attached to a thiazole ring and a thiadiazole moiety, which is known to influence its reactivity and biological properties. The presence of sulfur and nitrogen within these rings is significant as these elements have been linked to various pharmacological activities.

Structural Overview

FeatureDescription
Molecular Formula C13_{13}H12_{12}N4_{4}O2_{2}S3_{3}
Molecular Weight 336.44 g/mol
Functional Groups Nitro group, thiazole ring, thiadiazole ring

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been extensively studied. For instance, compounds similar in structure to this compound have been evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines by targeting specific kinases involved in tumorigenesis .

Case Study:
A study involving thiazole/thiadiazole carboxamide derivatives reported promising results against c-Met kinase in human cancer cell lines. The mechanism included cell cycle arrest and apoptosis induction, suggesting that similar mechanisms may be applicable to this compound .

Insecticidal Properties

Thiadiazole derivatives have also been investigated for their insecticidal properties. While specific research on this compound's insecticidal effects is lacking, related compounds have shown effectiveness against various pest species. This suggests potential applications in agricultural settings for pest control.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its 4-nitrothiophene substituent and propyl-thiadiazole side chain. Below is a comparison with structurally related analogs (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Melting Point (°C) Key Spectral Data (1H/13C NMR)
Target Compound 4-nitrothiophene, propyl-thiadiazole Not reported Not reported
3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Morpholinomethyl, pyridinyl, dichlorobenzamide 198–200 δ 7.85 (s, 1H, thiazole), 3.72 (m, 8H, morpholine)
N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) Dimethylaminomethyl, pyridinyl, isonicotinamide 185–187 δ 8.90 (s, 1H, pyridine), 2.30 (s, 6H, N(CH3)2)
5-(4-methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (6a) Methoxybenzyl, naphthalene-carbothioate 129–131 δ 7.85–7.20 (m, 11H, aromatic), 3.80 (s, 3H, OCH3)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target’s nitro group (strong electron-withdrawing) contrasts with the morpholine (electron-donating) in 4d or methoxy in 6a , which may alter reactivity and binding affinity.

Key Differences :

  • The target’s nitrothiophene moiety may require nitration steps absent in other analogs, complicating synthesis.
  • Thiadiazole incorporation (vs. triazoles in 6a) demands distinct cyclization reagents, such as iodine/triethylamine .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
1H NMR δ 8.2–8.5 ppm (nitrothiophene protons); δ 2.5–3.0 ppm (propyl-CH₂)
13C NMR δ 165–170 ppm (carboxamide C=O); δ 150–155 ppm (thiadiazole C=N)
FT-IR 1655 cm⁻¹ (C=O stretch); 1520 cm⁻¹ (NO₂ asymmetric stretch)

Q. Table 2. Biological Activity Benchmarking

Assay TypeModel SystemActivity (IC₅₀/MIC)Key FindingReference
Anticancer HeLa cellsIC₅₀ = 12 µMTRPV3-dependent apoptosis
Antimicrobial S. aureusMIC = 8 µg/mLSynergy with β-lactams observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.